

Application Notes and Protocols for Intracellular Sodium Measurement Using SBFI-AM

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium concentrations ([Na+]i). As a cell-permeant, ratiometric dye, SBFI-AM is an indispensable tool in neuroscience, cardiac physiology, and drug discovery for investigating the dynamics of sodium homeostasis.[1][2] Its ratiometric nature allows for accurate measurements by minimizing the effects of experimental variables such as dye loading, cell thickness, and photobleaching.[3][4][5]

SBFI is highly selective for sodium (Na⁺) over potassium (K⁺), with a selectivity that is approximately 18-fold greater. This high selectivity is crucial for distinguishing Na⁺ signals in the presence of physiological concentrations of other ions. **SBFI-AM** is excited by UV light and its fluorescence emission is collected at around 505 nm. Upon binding to Na⁺, the peak excitation wavelength of SBFI shifts from approximately 380 nm (Na⁺-free) to 340 nm (Na⁺-bound), enabling ratiometric analysis.

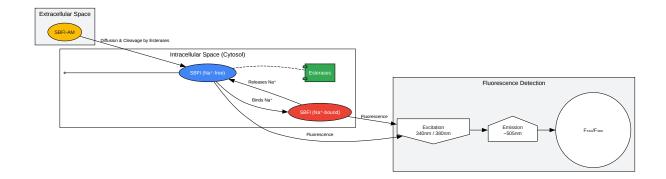
These application notes provide a comprehensive overview and detailed protocols for the use of **SBFI-AM** in fluorescence microscopy.

Principle of the Method



The use of **SBFI-AM** for measuring intracellular sodium relies on a multi-step process. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant SBFI molecule within the cell. This active form of SBFI binds to Na⁺, leading to a conformational change that alters its fluorescence excitation properties.

The ratiometric measurement is achieved by alternately exciting the dye at 340 nm (where fluorescence increases with Na⁺ binding) and 380 nm (the isosbestic point, largely insensitive to Na⁺ concentration) and measuring the emitted fluorescence at ~505 nm. The ratio of the fluorescence intensities (F_{340}/F_{380}) is directly proportional to the intracellular sodium concentration. This ratiometric approach provides a robust method for quantifying [Na⁺]_i.



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Caption: Mechanism of **SBFI-AM** action for intracellular sodium detection.



Quantitative Data Summary

The following table summarizes the key quantitative parameters for **SBFI-AM**.

Parameter	Value	Reference
Excitation Wavelengths	~340 nm (Na+-bound), ~380 nm (Na+-free)	
Emission Wavelength	~505 nm	-
Selectivity	~18-fold for Na+ over K+	-
Dissociation Constant (Kd) for Na ⁺	3.8 mM (in absence of K+)	
11.3 mM (at physiological ionic strength)		-
Molecular Weight	~1127.1 g/mol	_
Solubility	DMSO	_
Storage Conditions	-20°C, protect from light	-

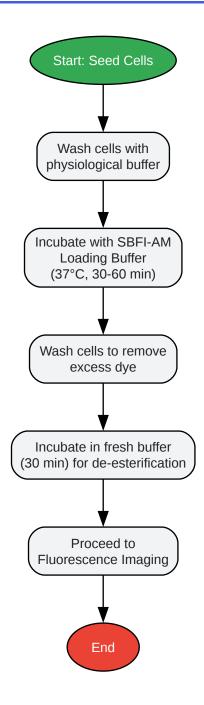
Experimental Protocols

- SBFI-AM Stock Solution (1-5 mM):
 - Allow the vial of **SBFI-AM** to equilibrate to room temperature before opening.
 - Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM stock solution from 1 mg of SBFI-AM (MW ~1127 g/mol), add 887 μL of DMSO.
 - Vortex briefly to ensure the dye is fully dissolved.
 - Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Pluronic F-127 Stock Solution (20% w/v):



- Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.
- Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and vortexing.
- Store at room temperature.
- · Loading Buffer Preparation:
 - Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) with a pH of 7.2-7.4.
 - The final working concentration of SBFI-AM is typically between 5-20 μM.
 - The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.
 - Example: To prepare 1 mL of loading buffer with 10 μM SBFI-AM and 0.02% Pluronic F-127:
 - Add 2 μL of 5 mM SBFI-AM stock solution to 1 mL of physiological buffer.
 - Add 1 μL of 20% Pluronic F-127 stock solution.
 - Vortex the solution thoroughly immediately before use. The loading solution should be used within 2 hours.





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Caption: General experimental workflow for loading cells with SBFI-AM.

- Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.
- Washing: Gently wash the cells once with the physiological buffer to remove any residual serum-containing medium.



- Loading: Remove the wash buffer and add the freshly prepared SBFI-AM loading buffer to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time and temperature may need to be determined empirically for each cell type to ensure adequate dye loading while minimizing compartmentalization.
- Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular dye.
- De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the **SBFI-AM** to its active form.
- Imaging: The cells are now ready for fluorescence imaging. It is recommended to perform imaging in a buffer that maintains the physiological integrity of the cells.
- Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light source, a filter wheel or monochromator for rapid switching between excitation wavelengths, and a sensitive camera (e.g., sCMOS or EMCCD). A filter set suitable for Fura-2 can also be used for SBFI.
- Excitation and Emission:
 - Set the excitation wavelengths to 340 nm and 380 nm.
 - Use a dichroic mirror and emission filter appropriate for collecting fluorescence at ~505 nm.
- Image Acquisition:
 - Acquire a pair of images, one at 340 nm excitation and one at 380 nm excitation.
 - Minimize exposure times and excitation light intensity to reduce phototoxicity and photobleaching, especially during time-lapse experiments.
 - Acquire a background image from a cell-free region to subtract from the cellular fluorescence images.



Data Analysis:

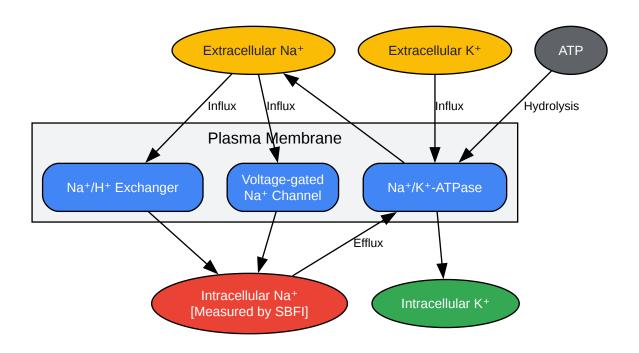
- After background subtraction, calculate the ratio image by dividing the 340 nm image by the 380 nm image on a pixel-by-pixel basis.
- The resulting ratio values can be used to monitor relative changes in [Na+]i or can be converted to absolute concentrations using an in situ calibration.

Applications in Research and Drug Development

SBFI-AM is a versatile tool with numerous applications:

- Neuroscience: It is used to study the role of sodium dynamics in neuronal excitability, synaptic transmission, and pathological conditions such as ischemia.
- Cardiac Physiology: SBFI-AM allows for the investigation of sodium handling in cardiomyocytes, which is critical for understanding cardiac excitation-contraction coupling and arrhythmias.
- Drug Discovery: The protocol can be adapted for high-throughput screening (HTS) to identify
 and characterize compounds that modulate the activity of sodium channels, pumps (e.g.,
 Na+/K+-ATPase), and exchangers. This is crucial for developing new therapies for a range of
 diseases, including cardiovascular disorders and neurological conditions.
- Ion Homeostasis: SBFI can be used in conjunction with other fluorescent indicators to correlate changes in intracellular Na⁺ with other ions like Ca²⁺ and Mg²⁺, or with intracellular pH and membrane potential.





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Caption: Key pathways regulating intracellular sodium, measurable by SBFI.

Troubleshooting

- Low Fluorescence Signal:
 - Increase the dye loading concentration or incubation time.
 - Ensure the **SBFI-AM** stock solution is not degraded.
 - Check the microscope light source and filters.
- High Background Fluorescence:
 - Ensure thorough washing after the loading step.
 - Check for serum in the imaging medium, which can increase background.
- Dye Compartmentalization:
 - The dye may accumulate in organelles. Reducing the loading temperature (e.g., to room temperature) or incubation time may mitigate this issue.



- · Phototoxicity:
 - Reduce excitation light intensity and exposure time.
 - Use a neutral density filter.
 - Decrease the frequency of image acquisition in time-lapse experiments.

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